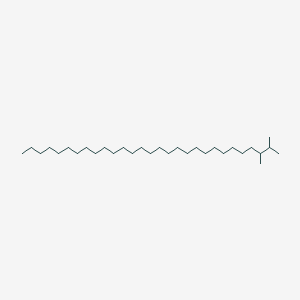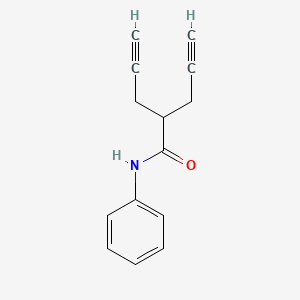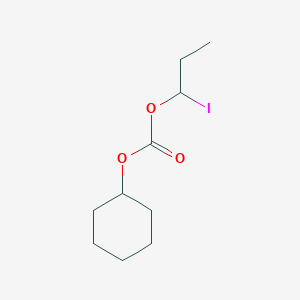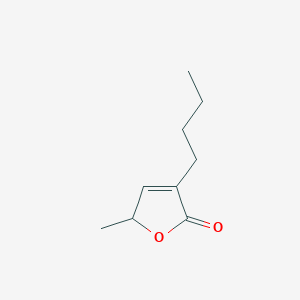
2,3-Dimethylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylnonacosane is a branched hydrocarbon with the molecular formula C31H64 It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonacosane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller hydrocarbons using reagents such as alkyl halides in the presence of strong bases like sodium or potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize catalytic hydrogenation and alkylation reactions. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or alkylated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylnonacosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of branched alkanes.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as a lubricant and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylnonacosane involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with the cuticular lipids of insects, playing a role in water retention and protection against environmental stresses. The compound’s hydrophobic nature allows it to form a barrier on the surface of the insect cuticle, preventing water loss and providing protection from pathogens.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylnonacosane can be compared with other similar compounds, such as:
Nonacosane: A straight-chain hydrocarbon with the same number of carbon atoms but without the methyl branches.
2,3-Dimethylheptacosane: A similar branched hydrocarbon with two fewer carbon atoms.
3,11-Dimethylnonacosan-2-one: A related compound with a ketone functional group.
The uniqueness of this compound lies in its specific branching pattern, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity.
Eigenschaften
CAS-Nummer |
98264-37-0 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
2,3-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(4)30(2)3/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
MNCPKWPHMGLTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)


![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)




![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
